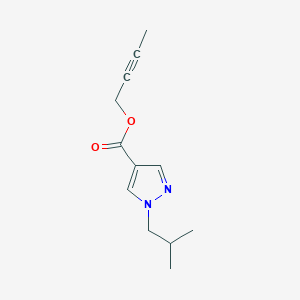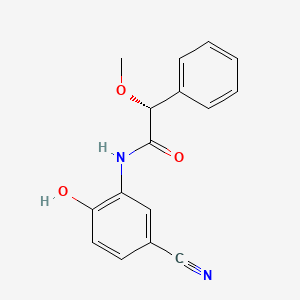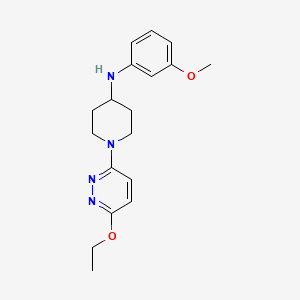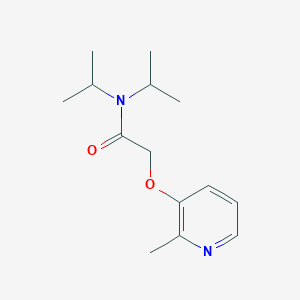
N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide, commonly known as CPP, is a synthetic compound that has gained significant attention in the field of neuroscience. CPP is a specific antagonist for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. Due to its unique properties, CPP has become an essential tool for studying the function of NMDA receptors and their role in various neurological disorders.
Mechanism of Action
CPP acts as a selective antagonist for the N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptor by binding to the receptor's glycine site. The binding of CPP to the glycine site prevents the activation of the this compound receptor, thereby blocking the influx of calcium ions into the neuron. This inhibition of this compound receptor activity has been shown to have a significant impact on synaptic plasticity and memory formation.
Biochemical and Physiological Effects
The inhibition of this compound receptor activity by CPP has been shown to have various biochemical and physiological effects. In animal studies, the administration of CPP has been shown to impair spatial learning and memory. Additionally, CPP has been shown to have neuroprotective effects in animal models of ischemic brain injury and traumatic brain injury.
Advantages and Limitations for Lab Experiments
The use of CPP in laboratory experiments has several advantages. Firstly, CPP is highly selective for the N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptor, which allows for the precise manipulation of this compound receptor activity. Secondly, CPP has a long half-life, which allows for sustained inhibition of this compound receptor activity. However, the use of CPP in laboratory experiments has some limitations. CPP has poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, the inhibition of this compound receptor activity by CPP can have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
The use of CPP in scientific research has opened up several avenues for future research. One potential direction is the development of more potent and selective N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptor antagonists that can be used in clinical settings. Additionally, the use of CPP in animal models of neurological disorders can provide insights into the role of this compound receptors in disease pathology. Finally, the combination of CPP with other drugs that target different aspects of this compound receptor signaling could provide a more comprehensive approach to the treatment of neurological disorders.
Conclusion
This compound, or CPP, is a synthetic compound that has become an essential tool for studying the function of this compound receptors in neurological disorders. The use of CPP in laboratory experiments has provided valuable insights into the role of this compound receptors in synaptic plasticity and memory formation. Future research in this area could lead to the development of new treatments for neurological disorders.
Synthesis Methods
CPP is synthesized through a multistep process that involves the reaction of cyclohexylmethylamine with 1-propylpyrazole-4-carboxylic acid to form the corresponding amide. This amide is then reacted with pyrrolidine-2-carboxylic acid to form the final product, CPP. The synthesis of CPP is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
CPP has been extensively used in scientific research to study the function of N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide receptors. The this compound receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and memory formation. Dysregulation of this compound receptors has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(cyclohexylmethyl)-1-(1-propylpyrazole-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-2-10-22-14-16(13-21-22)19(25)23-11-6-9-17(23)18(24)20-12-15-7-4-3-5-8-15/h13-15,17H,2-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSAPXFNVSMGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)N2CCCC2C(=O)NCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)


![N-[3-(3-hydroxypropyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7648152.png)




![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)
![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)

![N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7648213.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)